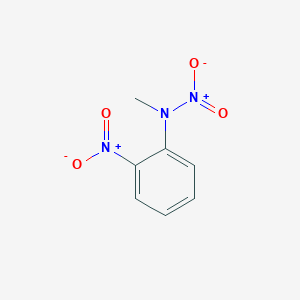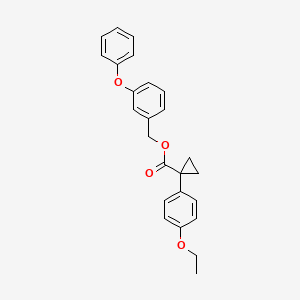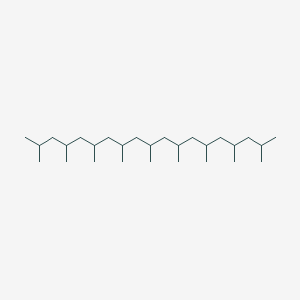![molecular formula C24H48OSi B14344289 Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane CAS No. 92210-71-4](/img/structure/B14344289.png)
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is an organosilicon compound with the molecular formula C24H48OSi. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a pentadecyl group and an oxy group bonded to a trimethylsilane moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane typically involves the reaction of a cyclohexene derivative with a silane reagent under specific conditions. One common method involves the hydrosilylation of 3-pentadecylcyclohex-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane involves its interaction with specific molecular targets and pathways. The compound’s silane group can form strong bonds with various substrates, facilitating its use in surface modification and material science applications. Additionally, its unique structure allows it to interact with biological membranes, making it a potential candidate for drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is unique due to its complex structure, which includes a long alkyl chain and a cyclohexene ring. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
92210-71-4 |
|---|---|
Fórmula molecular |
C24H48OSi |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
trimethyl-(3-pentadecylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C24H48OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(22-23)25-26(2,3)4/h22-23H,5-21H2,1-4H3 |
Clave InChI |
JXUIVKISYDTLET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1CCCC(=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



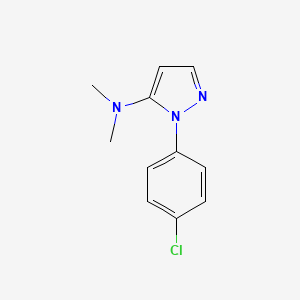

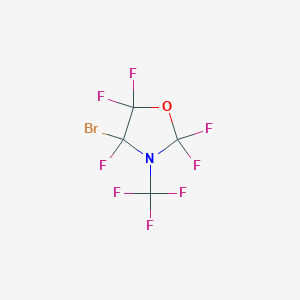
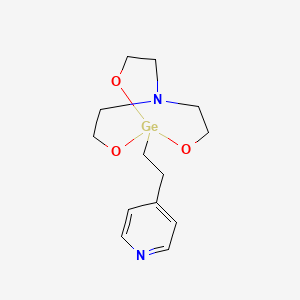
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
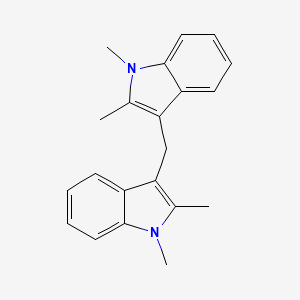
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
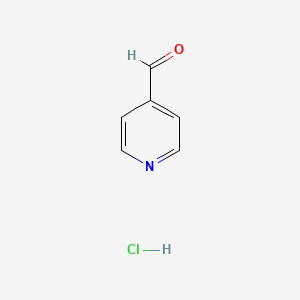
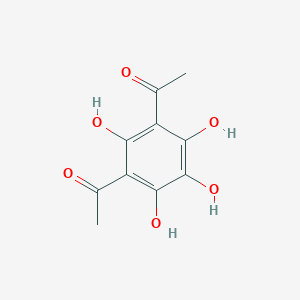
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
